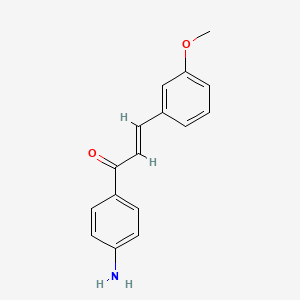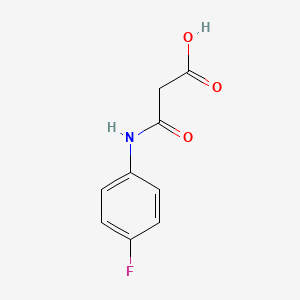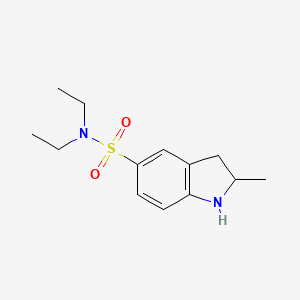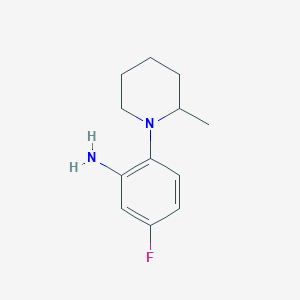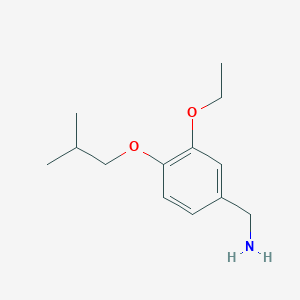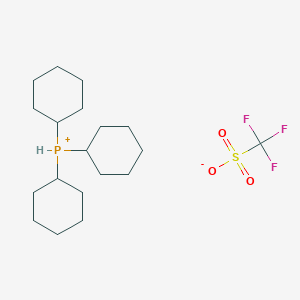
Tricyclohexylphosphonium trifluoromethanesulfonate
Übersicht
Beschreibung
Tricyclohexylphosphonium trifluoromethanesulfonate, also known as Stabiphos, is a chemical compound with the molecular formula C19H34F3O3PS . It is a popular reagent used in organic synthesis for various applications.
Molecular Structure Analysis
The molecular weight of this compound is 430.5 g/mol . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 430.5 g/mol . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Cyclization Reactions
- Trifluoromethanesulfonic (triflic) acid is known for its role as an excellent catalyst in cyclization reactions, particularly in inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
Synthesis of Multifunctional Phosphorus Compounds
- Trifluoromethanesulfonic acid interacts with certain phosphorus compounds to form cationic derivatives, which are important for synthesizing multifunctional phosphorus vinyl ylides (Dyer, Baceiredo, & Bertrand, 1996).
Antioxidant Property Evaluation
- Trifluoromethanesulfonic acid is used as a catalyst in the solvent-free synthesis of α-aminophosphonates, which are then tested for their antioxidant properties, highlighting the compound's significance in medicinal chemistry (Rao et al., 2015).
Selective Silylation of Organic Compounds
- Solid trichlorotitanium(IV) trifluoromethanesulfonate, a derivative of trifluoromethanesulfonic acid, serves as a catalyst in the selective silylation of organic compounds like alcohols and phenols (Firouzabadi, Iranpoor, & Farahi, 2009).
Lewis Acid Catalysis
- Scandium trifluoromethanesulfonate, a compound related to trifluoromethanesulfonic acid, is noted for its high catalytic activity in acylation reactions and macrolactonization, which is crucial in organic synthesis (Ishihara et al., 1996).
Development of Catena-Phosphorus Chemistry
- Trifluoromethanesulfonate salts of cyclotriphosphinophosphonium and cyclodiphosphinophosphonium cations represent new frameworks in catena-phosphorus chemistry, expanding the field's potential in chemical research (Dyker et al., 2007).
Ionic Liquids with Anti-Microbial and Anti-Electrostatic Properties
- Phosphonium ionic liquids, including those with trifluoromethanesulfonate, demonstrate significant anti-microbial activity and anti-electrostatic properties, important for various industrial applications (Cieniecka-Rosłonkiewicz et al., 2005).
Electrochemical Studies of Ionic Liquids
- Investigations into the electrochemical windows of various ionic liquids, including those with trifluoromethanesulfonate, help in understanding their potential as electrolytes in different electrochemical applications (Hayyan et al., 2013).
Applications in Organic Synthesis
- The role of trifluoromethanesulfonic acid in diverse reactions, such as electrophilic aromatic substitution and the formation of carbon-heteroatom bonds, highlights its versatility in organic synthesis (Kazakova & Vasilyev, 2017).
Analysis in Polymer Chemistry
- Ionic trifluoromethanesulphonates are studied for their solvation properties and reaction potential, providing insights into polymer chemistry and the synthesis of novel compounds (Souverain et al., 1980).
Safety and Hazards
Tricyclohexylphosphonium trifluoromethanesulfonate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, clothing, eye protection, and face protection when handling it .
Eigenschaften
IUPAC Name |
tricyclohexylphosphanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELZYUTOPSKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34F3O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952649-12-6 | |
| Record name | Tricyclohexyl phosphonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)
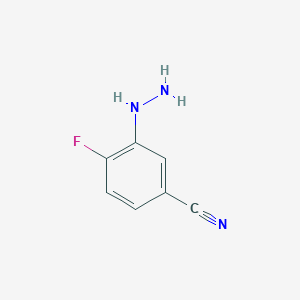
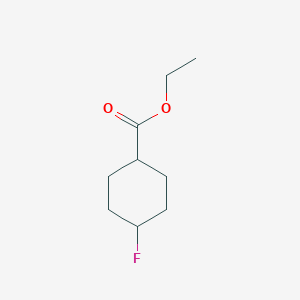

![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)
